molecular formula C17H13FN2O4 B5850430 N,N'-[(4-fluorophenyl)methylene]di(2-furamide)

N,N'-[(4-fluorophenyl)methylene]di(2-furamide)

Cat. No. B5850430
M. Wt: 328.29 g/mol
InChI Key: WETYKSSPAVTQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-[(4-fluorophenyl)methylene]di(2-furamide), commonly known as FMA-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. FMA-2 is a derivative of furan and has a unique chemical structure that makes it a promising candidate for further research.

Mechanism of Action

The mechanism of action of FMA-2 is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation. FMA-2 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
FMA-2 has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. FMA-2 has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, FMA-2 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMA-2 is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. FMA-2 is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of FMA-2 is its low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several possible future directions for research on FMA-2. One area of interest is the development of new derivatives of FMA-2 with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of FMA-2 in more detail, which could lead to the development of new cancer therapies. Additionally, FMA-2 could be further explored for its potential applications in materials science, such as in the development of new polymers or coatings.

Synthesis Methods

The synthesis of FMA-2 involves the reaction between 4-fluorobenzaldehyde and furfurylamine in the presence of an acid catalyst. The reaction proceeds through a Schiff base intermediate, which is then reduced to yield FMA-2. The synthesis of FMA-2 is relatively simple and can be carried out using standard laboratory techniques.

Scientific Research Applications

FMA-2 has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. FMA-2 has also been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents.

properties

IUPAC Name

N-[(4-fluorophenyl)-(furan-2-carbonylamino)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O4/c18-12-7-5-11(6-8-12)15(19-16(21)13-3-1-9-23-13)20-17(22)14-4-2-10-24-14/h1-10,15H,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETYKSSPAVTQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(C2=CC=C(C=C2)F)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-Fluorophenyl)(2-furoylamino)methyl]-2-furamide

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